molecular formula C9H9FOS B14055403 1-(3-Fluoro-5-mercaptophenyl)propan-2-one

1-(3-Fluoro-5-mercaptophenyl)propan-2-one

Cat. No.: B14055403
M. Wt: 184.23 g/mol
InChI Key: NQLISIZRQZLXPX-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9FOS It is characterized by the presence of a fluorine atom and a thiol group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-fluorobenzaldehyde with thiourea to form the corresponding thiol, which is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield the final product .

Industrial Production Methods

Industrial production of 1-(3-Fluoro-5-mercaptophenyl)propan-2-one may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-5-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Fluoro-5-mercaptophenyl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-mercaptophenyl)propan-2-one involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H9FOS

Molecular Weight

184.23 g/mol

IUPAC Name

1-(3-fluoro-5-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H9FOS/c1-6(11)2-7-3-8(10)5-9(12)4-7/h3-5,12H,2H2,1H3

InChI Key

NQLISIZRQZLXPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)S)F

Origin of Product

United States

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